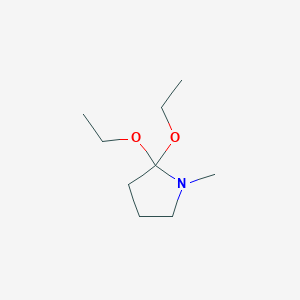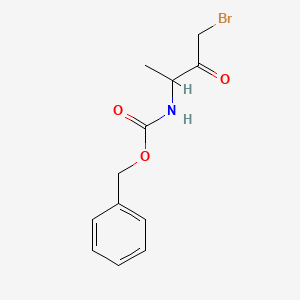![molecular formula C15H13F2NO2 B8641893 Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate](/img/structure/B8641893.png)
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate
Overview
Description
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate is an organic compound with the molecular formula C15H13F2NO2 It is a derivative of benzoic acid and contains both fluorine and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 3,5-difluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(3,5-difluorophenyl)amino]methyl}benzoate
- Methyl 4-bromo-3-{[(2,6-difluorophenyl)diazenyl]benzoate}
Uniqueness
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate is unique due to the presence of both fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 4-[(3,5-difluorophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H13F2NO2/c1-20-15(19)11-2-4-14(5-3-11)18-9-10-6-12(16)8-13(17)7-10/h2-8,18H,9H2,1H3 |
InChI Key |
AKPPPKIPTRPDCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8641874.png)



